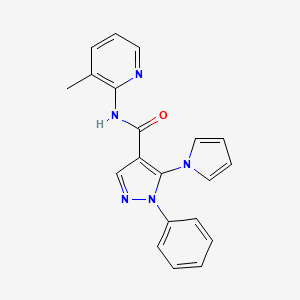
N-(3-methylpyridin-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilaprazole , is a heterocyclic compound with a pyrazole core. It has garnered interest due to its diverse pharmacological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of Ilaprazole involves several steps. One common synthetic route is as follows:
Ethyl 6-cyanonicotinate (4): Start with 3-(ethoxycarbonyl)pyridine N-oxide, and react it with trimethylsilyl cyanide and triethylamine in acetonitrile (ACN) under reflux conditions. This step yields the key intermediate, ethyl 6-cyanonicotinate.
Subsequent Steps: Further transformations lead to the formation of the pyrazole core, ultimately resulting in Ilaprazole.
Industrial Production: The industrial production methods for Ilaprazole involve large-scale synthesis, purification, and formulation to create pharmaceutical-grade products.
Chemical Reactions Analysis
Ilaprazole can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring can be replaced. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Ilaprazole finds applications in:
Gastroenterology: It is used as a proton pump inhibitor (PPI) to treat acid-related disorders.
Anti-ulcer Activity: Ilaprazole inhibits gastric acid secretion, making it effective against ulcers.
Anti-fibrotic Properties: Recent studies suggest its potential as an anti-fibrotic agent.
Mechanism of Action
Ilaprazole’s mechanism involves inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells. By reducing acid secretion, it alleviates symptoms associated with acid reflux and ulcers.
Comparison with Similar Compounds
Ilaprazole stands out due to its unique structure and anti-fibrotic properties. Similar compounds include other proton pump inhibitors (e.g., omeprazole, esomeprazole) and pyrazole derivatives (e.g., rabeprazole).
Biological Activity
N-(3-methylpyridin-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1435980-01-0, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N5O, with a molecular weight of 343.4 g/mol. The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a phenyl group, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
These values indicate that this compound exhibits promising cytotoxicity against breast cancer (MCF7) and other tumor cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of specific signaling pathways. For instance, compounds structurally similar to this one have been shown to inhibit mitogen-activated protein kinases (MAPK) and cyclin-dependent kinases (CDKs), which are critical in regulating cell proliferation and survival .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. A study indicated that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the anti-inflammatory activity observed in related compounds:
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative A | 61 | 76 | 10 | |
| Pyrazole Derivative B | 85 | 93 | 10 |
These results suggest that this compound may also play a role in modulating inflammatory responses.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The study reported significant growth inhibition in MCF7 cells, with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives similar to this compound. It was found that these derivatives significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C20H17N5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-15-8-7-11-21-18(15)23-19(26)17-14-22-25(16-9-3-2-4-10-16)20(17)24-12-5-6-13-24/h2-14H,1H3,(H,21,23,26) |
InChI Key |
ZZNAGXYHABUVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















